molecular formula C16H14F2N4OS B2401652 N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1280922-25-9

N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2401652
CAS RN: 1280922-25-9
M. Wt: 348.37
InChI Key: LQUGNTCRXHQIEI-UHFFFAOYSA-N
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Description

“N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C10H8F2N2O . It is related to the compound 2-Cyano-N-(4-fluorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8F2N2O/c11-7-1-3-8(4-2-7)12-9(13)5-6-14/h1-4H,5H2,(H,12,13) . This indicates that the compound contains a cyano group (-CN), a 2,4-difluorophenyl group, a methyl group (-CH3), a 4,6-dimethylpyrimidin-2-yl group, and a sulfanyl group (-SH).


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Crystal Structure Analysis

  • Molecular Conformation and Intramolecular Bonding : Research on related compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into molecular conformation and intramolecular bonding. These compounds exhibit a folded conformation about the methylene C atom, with significant angles between the pyrimidine and benzene rings. Intramolecular N—H⋯N hydrogen bonds stabilize this conformation (Subasri et al., 2016).

Chemical Synthesis and Reactivity

  • Formation of Hydrogen-Bonded Aggregates : Studies have demonstrated the formation of hydrogen-bonded dimers, chains, and rings in compounds with similar structures. The molecular constitution influences the type of hydrogen-bonded aggregation formed (Trilleras et al., 2008).

Biological Activity and Applications

  • Antimicrobial Properties : Certain derivatives bearing a sulfonamide moiety have shown potential as antimicrobial agents. This is evident in studies focusing on the synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties (Darwish et al., 2014).

  • Applications in Polymer Science : The compound has applications in the synthesis of polyamides and polyimides, as shown in studies where related compounds are used in the synthesis of new polymeric materials with high glass transitions (Liaw et al., 2002).

Molecular Dynamics and Spectroscopy

  • Vibrational Spectroscopic Analysis : Research on similar compounds has been conducted to understand their vibrational spectroscopic signatures, which provides insights into the molecular dynamics and stability of these compounds (Mary et al., 2022).

Computational Chemistry

  • Molecular Docking and Density Functional Theory : Computational approaches like molecular docking and density functional theory have been utilized to analyze similar compounds for potential antiviral activities and to understand their structural properties (Fahim et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4OS/c1-9-5-10(2)21-16(20-9)24-8-15(23)22-14(7-19)12-4-3-11(17)6-13(12)18/h3-6,14H,8H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUGNTCRXHQIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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